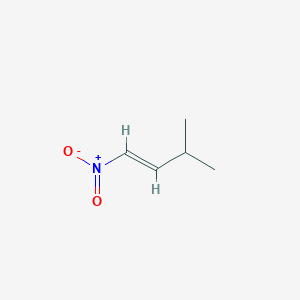

3-Methyl-1-nitrobut-1-ene

Beschreibung

Significance of Nitroalkenes as Versatile Building Blocks in Organic Synthesis

Nitroalkenes are widely regarded as exceptionally versatile intermediates in the field of organic synthesis. frontiersin.orgrsc.org Their utility stems from the strong electron-withdrawing nature of the nitro group, which activates the double bond for a wide array of chemical transformations. wikipedia.org This activation makes them excellent Michael acceptors, readily reacting with nucleophiles in conjugate addition reactions, and also effective dienophiles in cycloaddition reactions. wikipedia.orgresearchgate.net

The diverse reactivity of nitroalkenes allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to complex molecular architectures. frontiersin.orgnih.gov Furthermore, the nitro group itself can be easily transformed into other functional groups, such as amines, ketones, or oximes, which significantly broadens their synthetic potential. frontiersin.orgursinus.edu For these reasons, nitroalkanes and nitroalkenes are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules, natural products, and other bioactive compounds in both academic and industrial laboratories. frontiersin.orgnih.govresearcher.life The development of asymmetric organocatalysis has further expanded their importance, enabling the synthesis of optically pure, functionalized nitro-derivatives that serve as precursors to stereochemically complex targets. nih.govrsc.org

Structural Classification and Nomenclature within the Nitroalkene Family

Organic nitro compounds are broadly categorized based on the nature of the carbon atom to which the nitro group is attached. lkouniv.ac.inblogspot.com This classification directly influences the compound's chemical properties and reactivity.

Table 2: Classification of Nitro Compounds

| Class | Description | General Structure |

|---|---|---|

| Nitroalkanes | The nitro group is bonded to a saturated (sp³) alkyl carbon. They can be further classified as primary, secondary, or tertiary. blogspot.com | R-NO₂ (R = alkyl) |

| Nitroarenes | The nitro group is bonded directly to an aromatic ring (e.g., a benzene (B151609) ring). teachy.app | Ar-NO₂ (Ar = aryl) |

| Nitroalkenes | The nitro group is bonded to an unsaturated (sp²) carbon of an alkene double bond. teachy.app | R₂C=CR-NO₂ |

The nomenclature of nitro compounds follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC). For nitroalkenes, the term "nitro" is used as a prefix to the name of the parent alkene. lkouniv.ac.inblogspot.com The position of the nitro group and the double bond are indicated by numerical locants, with the numbering of the carbon chain typically assigned to give the principal functional groups the lowest possible numbers. lkouniv.ac.inteachy.app For example, in 3-Methyl-1-nitrobut-1-ene, the numbering starts from the end of the chain that gives the double bond (at position 1) and the nitro group (also at position 1) the lowest numbers.

Historical Development and Evolution of Research in Nitroalkene Chemistry

The chemistry of nitro compounds has a rich history, with foundational reactions being discovered over a century ago. The first report of what is now known as the nitro-Mannich (or aza-Henry) reaction, involving the addition of a nitroalkane to an imine, was made by Louis Henry in 1896. wikipedia.org The related Henry reaction, or nitro-aldol reaction, where a nitroalkane reacts with a carbonyl compound, is a classic method for forming β-nitro alcohols, which can then be dehydrated to produce nitroalkenes. researchgate.net

Despite these early discoveries, it was much later that the full synthetic potential of nitro compounds was articulated. A landmark 1979 review by Dieter Seebach famously described them as “ideal intermediates in organic synthesis,” a statement that spurred further investigation. nih.gov The early 2000s witnessed a dramatic increase in research interest, largely driven by the advent of modern synthetic methods, particularly asymmetric organocatalysis. nih.govrsc.org These new catalytic strategies allowed for high levels of stereocontrol in reactions involving nitroalkenes, opening the door to the efficient synthesis of enantiomerically pure, complex molecules. nih.gov Today, research continues to explore new transformations and applications for these versatile building blocks, from their use in annulation reactions to form heterocyclic systems to their role in multicomponent and tandem reaction cascades. researchgate.netchim.it

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-methyl-1-nitrobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGNGGCUTGQKIA-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305249 | |

| Record name | (1E)-3-Methyl-1-nitro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27675-38-3 | |

| Record name | (1E)-3-Methyl-1-nitro-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27675-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1E)-3-Methyl-1-nitro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E)-3-methyl-1-nitrobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 3 Methyl 1 Nitrobut 1 Ene and Conjugated Nitroalkenes

Nucleophilic Addition Reactions

The electron-deficient β-carbon of conjugated nitroalkenes is highly susceptible to attack by nucleophiles. This reactivity is the basis for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Michael Addition Reactions (1,4-Conjugate Additions)

The Michael addition, or 1,4-conjugate addition, is a cornerstone of nitroalkene chemistry. In this reaction, a nucleophile adds to the β-carbon of the nitroalkene, leading to the formation of a new σ-bond. The resulting nitronate intermediate is then protonated to yield the final product. The versatility of this reaction is enhanced by the ability to transform the nitro group into other functionalities such as amines, carbonyls, or oximes.

The development of asymmetric Michael additions to nitroalkenes has been a significant area of research, enabling the stereoselective synthesis of chiral molecules. While specific data for 3-Methyl-1-nitrobut-1-ene is scarce, studies on other aliphatic nitroalkenes demonstrate the feasibility of such transformations. For instance, the addition of various nucleophiles to aliphatic nitroalkenes can be achieved with high enantioselectivity using chiral catalysts. The steric hindrance posed by the isopropyl group in this compound would likely necessitate carefully optimized reaction conditions and potentially more reactive nucleophiles or highly active catalysts.

Table 1: Illustrative Examples of Asymmetric Michael Additions to Aliphatic Nitroalkenes

| Nitroalkene | Nucleophile | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1-Nitrohex-1-ene | Dibenzyl malonate | Chiral Thiourea (B124793) Catalyst | Toluene (B28343) | 95 | - | 92 |

| (E)-1-Nitro-4-phenylbut-1-ene | Acetone | Chiral Primary Amine | Dichloromethane | 85 | 95:5 | 98 |

| 1-Nitroprop-1-ene | 2,4-Pentanedione | Chiral Squaramide Catalyst | Chloroform | 92 | - | 90 |

Note: This table presents data for other aliphatic nitroalkenes to illustrate the general reactivity and is not specific to this compound.

Intramolecular Michael additions of nucleophiles to a nitroalkene moiety within the same molecule are powerful methods for the construction of cyclic systems. These reactions can be highly stereoselective, with the stereochemistry of the newly formed ring being controlled by the substrate's geometry. For a derivative of this compound containing a tethered nucleophile, an intramolecular cyclization could lead to the formation of functionalized carbocycles or heterocycles. The success of such a reaction would depend on the length and nature of the tether connecting the nucleophile and the nitroalkene.

Organocatalysis has emerged as a powerful tool for effecting asymmetric Michael additions to nitroalkenes. mdpi.commsu.edu Chiral amines, thioureas, and squaramides are common classes of organocatalysts that can activate both the nucleophile and the nitroalkene, leading to high levels of stereocontrol. msu.edu For a substrate like this compound, a bifunctional organocatalyst that can overcome the steric hindrance and activate the less reactive aliphatic nitroalkene would be crucial. Research on β-alkyl substituted nitroalkenes has shown that while they are challenging substrates, high yields and enantioselectivities can be achieved with appropriate catalyst design. msu.edu One study noted that the reaction of 1-nitro-1-pentene, a β-alkyl substituted nitroalkene, resulted in lower selectivity compared to aromatic nitroalkenes, highlighting the challenges associated with sterically hindered aliphatic substrates. msu.edu

Table 2: Organocatalyzed Michael Addition of Aldehydes to Aliphatic Nitroalkenes

| Nitroalkene | Aldehyde | Organocatalyst | Additive | Yield (%) | dr (syn/anti) | ee (%, syn) |

| 1-Nitroprop-1-ene | Propanal | (S)-Diphenylprolinol silyl (B83357) ether | Benzoic Acid | 88 | 90:10 | 95 |

| 1-Nitrobut-1-ene | Pentanal | Chiral Pyrrolidine Derivative | Acetic Acid | 75 | 85:15 | 92 |

| 1-Nitro-3-phenylprop-1-ene | Isovaleraldehyde | Chiral Thiourea | - | 91 | >95:5 | 97 |

Note: This table is a compilation of representative data for other aliphatic nitroalkenes to showcase the potential of organocatalysis and is not specific to this compound.

Other Electron-Deficient Alkene Reactivity

Beyond Michael additions, the electrophilic nature of the double bond in this compound allows for other types of nucleophilic additions. For example, the addition of heteroatom nucleophiles such as amines, thiols, and alcohols can proceed to form β-functionalized nitroalkanes. These reactions are often catalyzed by bases or acids.

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Conjugated nitroalkenes can participate in these reactions, most notably as dienophiles in Diels-Alder reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The electron-withdrawing nitro group activates the double bond of this compound, making it a competent dienophile. However, the steric bulk of the isopropyl group may hinder its approach to the diene, potentially requiring higher temperatures or the use of Lewis acid catalysts to facilitate the reaction. A study on asymmetric organocatalytic [4+2] cycloaddition reactions successfully employed aliphatic nitroalkenes as dienophiles, indicating the potential for this compound to participate in such transformations. nih.gov

Table 3: Hypothetical Diels-Alder Reaction of this compound

| Diene | Dienophile | Product | Expected Observations |

| 1,3-Butadiene | This compound | 4-Isopropyl-5-nitrocyclohex-1-ene | Reaction may require elevated temperatures or Lewis acid catalysis due to steric hindrance. Endo/exo selectivity would be a key aspect to investigate. |

| Cyclopentadiene (B3395910) | This compound | 2-Isopropyl-3-nitrobicyclo[2.2.1]hept-5-ene | The high reactivity of cyclopentadiene might overcome the steric hindrance of the dienophile. The endo product is typically favored. |

| Anthracene | This compound | 9-Isopropyl-10-nitro-9,10-dihydro-9,10-ethanoanthracene | This reaction would likely be challenging due to the steric demands of both reactants. |

Note: This table is hypothetical and serves to illustrate the potential Diels-Alder reactivity of this compound based on the principles of this reaction.

Cycloaddition Reactions

The electron-deficient π-system of conjugated nitroalkenes makes them excellent partners in cycloaddition reactions. They can function as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles and as dienophiles in [4+2] Diels-Alder reactions, providing access to a wide array of five- and six-membered ring structures.

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful method for the synthesis of five-membered heterocycles. wikipedia.org In this reaction, a 1,3-dipole reacts with a dipolarophile, such as this compound, in a concerted process to form a five-membered ring. The nitro group's electron-withdrawing ability makes conjugated nitroalkenes highly reactive dipolarophiles.

Pyrroles: Polysubstituted pyrroles can be synthesized through the [3+2] cycloaddition of tosylmethyl isocyanides (TosMIC) with electron-deficient alkenes like nitroalkenes. This reaction, known as the Van Leusen pyrrole (B145914) synthesis, typically occurs under basic conditions. The process involves a Michael addition of the TosMIC anion to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to form the pyrrole ring.

Pyrazoles: The reaction of nitroalkenes with 1,3-dipoles like nitrile imines or diazo compounds provides a direct route to pyrazole (B372694) derivatives. For instance, the cycloaddition of nitrile imines with alkynes is a known method for synthesizing pyrazoles. youtube.com Similarly, tosylhydrazones, which can generate diazo compounds in situ, react with nitroalkenes in a 1,3-dipolar cycloaddition to yield substituted pyrazoles. DFT calculations and 2D NMR techniques have been used to confirm the regioselectivity of these transformations.

Table 1: Synthesis of Nitrogen Heterocycles via [3+2] Cycloaddition with Nitroalkenes

| 1,3-Dipole Precursor | Nitroalkene | Conditions | Product | Key Findings |

|---|---|---|---|---|

| Tosylmethyl isocyanide (TosMIC) | Generic Nitroalkene | Base (e.g., NaH, DBU) | 3,4-Disubstituted Pyrrole | A versatile method for synthesizing pyrroles with the nitro group often being eliminated or retained depending on the specific reactants and conditions. |

| Tosylhydrazone | β-Nitrostyrene | Base (e.g., DABCO) | 1,3,4-Trisubstituted Pyrazole | The reaction proceeds with high regioselectivity, confirmed by 2D-NOESY and HMBC techniques, and DFT calculations show the 3,4-diaryl product is the most stable. |

Isoxazolines: The cycloaddition of nitrile oxides with alkenes is a classic and efficient method for constructing the isoxazoline (B3343090) ring. wikipedia.org Conjugated nitroalkenes serve as effective dipolarophiles in this reaction. Nitrile oxides can be generated in situ from the corresponding aldoximes or α-nitroketones. The reaction proceeds to form 4-nitro or 5-nitro-substituted isoxazolines, which are valuable intermediates for further synthetic transformations. wikipedia.org

Oxadiazolines: While the direct [3+2] cycloaddition of a 1,3-dipole with a nitroalkene to form an oxadiazoline is less common, related structures like 1,2,4-oxadiazoles can be synthesized from nitroalkenes through tandem reactions. For example, the reaction of nitroalkenes with arenes and nitriles in a superacid medium can lead to the formation of 1,2,4-oxadiazole (B8745197) derivatives. researchgate.net Other synthetic routes to 1,3,4-oxadiazolines typically involve the cyclization of hydrazone derivatives with reagents like acetic anhydride. inovatus.es

Table 2: Synthesis of Oxygen Heterocycles from Nitroalkenes

| Reaction Type | Reactants | Conditions | Product | Key Findings |

|---|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxide + Conjugated Nitroalkene | Various, often in situ generation of nitrile oxide | Nitro-substituted Isoxazoline | Provides access to 4-nitro or 5-nitro isoxazolines depending on the regioselectivity of the addition. |

| Tandem Reaction | Nitroalkene + Arene + Nitrile | Superacid (TfOH) | 1,2,4-Oxadiazole | A novel synthesis proceeding through intermediate cationic species formed by the protonation of the nitroalkene. researchgate.net |

The outcome of 1,3-dipolar cycloadditions involving unsymmetrical reactants like this compound is governed by regioselectivity and stereoselectivity. These factors are influenced by steric hindrance, and more significantly, by the electronic properties of the dipole and dipolarophile, which can be rationalized using frontier molecular orbital (FMO) theory. wikipedia.orgrsc.org

Regioselectivity: The regiochemistry of the addition is determined by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. For electron-deficient nitroalkenes, the reaction is typically controlled by the interaction of the HOMO of the 1,3-dipole with the LUMO of the nitroalkene. The atoms with the largest orbital coefficients in these frontier orbitals will preferentially form a bond. For instance, in the reaction of nitrones with electron-poor alkenes, the 4-substituted isoxazolidine (B1194047) is often favored. wikipedia.org

Stereoselectivity: The [3+2] cycloaddition is a concerted and stereospecific reaction, meaning the stereochemistry of the alkene is retained in the product. When new stereocenters are formed, diastereoselectivity becomes important. For example, in the reaction of azomethine ylides with nitroalkenes, the use of chiral metal-ligand complexes can effectively control the enantioselectivity, leading to the synthesis of highly substituted pyrrolidines with multiple stereocenters. The approach of the dipole to the dipolarophile can lead to either endo or exo products, with the favored isomer often depending on secondary orbital interactions and steric effects.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgyoutube.com This reaction is a cornerstone of organic synthesis due to its ability to form two carbon-carbon bonds and up to four stereocenters in a single, highly predictable step. wikipedia.orgyoutube.com

The electron-withdrawing nitro group makes conjugated nitroalkenes, such as this compound, potent dienophiles for Diels-Alder reactions. masterorganicchemistry.com This enhanced reactivity allows them to react with a wide range of dienes to produce nitro-substituted cyclohexene (B86901) derivatives. These products are synthetically valuable as the nitro group can be subsequently transformed into other functional groups, like amines, providing access to chiral cyclohexylamines.

The reaction of nitroalkenes with dienes generally requires thermal conditions, although catalysts can be employed. Asymmetric [4+2] cycloadditions using aliphatic nitroalkenes have been successfully developed using bifunctional organocatalysts, yielding bicyclic products with excellent diastereo- and enantioselectivity. nih.gov Kinetic isotope effect studies have suggested that these organocatalyzed reactions may proceed through a stepwise mechanism rather than a concerted pathway. nih.gov

Table 3: Examples of Diels-Alder Reactions with Nitroalkenes as Dienophiles

| Diene | Dienophile (Nitroalkene) | Conditions | Product | Key Findings |

|---|---|---|---|---|

| 2-Amino-1,3-butadiene (chiral) | Aromatic and Aliphatic Nitroalkenes | Thermal | 4-Nitrocyclohexanone (after hydrolysis) | Reaction proceeds with high yields and excellent enantiomeric excesses. |

| 2-Pyrone | Aliphatic Nitroalkenes | Bifunctional Cinchona Alkaloid Catalyst | [2.2.2] Bicyclic Adduct | The reaction is highly diastereoselective and enantioselective; evidence suggests a stepwise mechanism. nih.gov |

| 5-Substituted Pentamethylcyclopentadiene | Nitroethylene | Helical-Chiral Hydrogen Bond Donor Catalyst | Nitro-substituted Bicyclic Adduct | Represents the first asymmetric catalytic nitroalkene Diels-Alder reaction via LUMO-lowering catalysis, exhibiting high π-facial selectivity. |

[4+2] Cycloadditions (Diels-Alder Reactions)

Intramolecular Diels-Alder (IMDA) Cyclizations for Carbocyclic Systems

The intramolecular Diels-Alder (IMDA) reaction is a powerful method for constructing polycyclic systems, and the use of conjugated nitroalkenes as dienophiles in these reactions offers a strategic approach to complex carbocycles. While specific studies on this compound in IMDA reactions are not extensively documented, the reactivity of analogous nitroalkene-containing trienes provides significant insight into these transformations. Nitroalkenes serve as effective dienophiles due to the electron-withdrawing nature of the nitro group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).

Research into the IMDA cyclizations of various decatrienes tethered to a nitroalkene dienophile has demonstrated the capability to produce trans-fused decalin systems with high stereoselectivity. nih.gov The reactions are understood to proceed through asynchronous, endo-transition states, which are facilitated by geometrical constraints and steric repulsions within the tethering carbon chain. nih.gov For instance, the thermal cyclization of a triene with a terminal nitroalkene dienophile can lead to the stereoselective formation of trans-fused decalins. nih.gov

A comparative analysis of different substrates in thermal IMDA reactions highlights the factors influencing stereoselectivity. While an unactivated (E)-deca-1,3,9-triene shows little stereoselectivity, yielding nearly equal amounts of cis and trans products, the introduction of activating groups on the dienophile significantly sways the outcome. nih.gov The nitro group is a potent activating group in this context.

| Entry | Substrate (Dienophile) | Conditions | Product Ratio (trans:cis) | Reference |

| 1 | Unactivated Alkene | Thermal | ~1:1 | nih.gov |

| 2 | Nitroalkene | Thermal | High trans-selectivity | nih.gov |

| 3 | Tethered Furan/Dinitroalkene | Thermal | Tricyclic Product | nih.gov |

This table illustrates the influence of the dienophile on the stereochemical outcome of IMDA reactions for decalin systems.

The utility of nitroalkenes in IMDA reactions extends to the synthesis of various carbocyclic and heterocyclic frameworks, establishing them as valuable components in strategies for natural product synthesis. nih.gov

[2+2] Cycloadditions

The [2+2] cycloaddition is a photochemical reaction that forms cyclobutane (B1203170) rings from two alkene-containing molecules. Conjugated nitroalkenes, including structures like this compound, can participate in these reactions. These cycloadditions are typically stepwise processes involving the formation of a diradical intermediate. researchgate.netwikipedia.org

The mechanism for the photocycloaddition of an enone (analogous to a nitroalkene) with an alkene begins with the photoexcitation of the electron-deficient alkene to a triplet state via intersystem crossing. wikipedia.org This excited state then interacts with the ground-state alkene to form an exciplex, which evolves into a 1,4-diradical intermediate. Subsequent spin inversion allows for the formation of the cyclobutane ring. wikipedia.org

Visible-light-induced [2+2] cycloadditions have been successfully carried out with various 2-arylnitroethenes and other olefins, yielding nitro-substituted cyclobutanes. researchgate.net The efficiency of these reactions can be influenced by the concentration of the olefin, with a larger excess often leading to higher product yields. researchgate.net The reaction's stereoselectivity and regioselectivity are dictated by the stability of the intermediate diradical.

| Nitroalkene | Olefin | Conditions | Yield | Reference |

| 2-Arylnitroethene | Styrene | Visible light (λ=419nm) | 37-87% | researchgate.net |

| N-Alkyl Maleimide | Alkene | 370 nm irradiation | High | nih.gov |

| N-Aryl Maleimide | Alkene | 440 nm irradiation, photosensitizer | High | nih.gov |

This table provides examples of photochemical [2+2] cycloaddition reactions involving activated alkenes.

The versatility of the [2+2] photocycloaddition makes it a valuable tool for synthesizing complex molecules containing the cyclobutane motif, which is present in a number of biologically significant natural products. nih.gov

Sigmatropic Rearrangements Involving Nitroalkenes

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in an intramolecular fashion. wikipedia.org While this class of reactions is broad, encompassing well-known examples like the Cope and Claisen rearrangements, specific instances involving the nitroalkene moiety as the central participant are less common but mechanistically plausible. imperial.ac.uklibretexts.org

One relevant example is the alfa-chemistry.commdma.ch-sigmatropic rearrangement, which has been computationally studied as part of a cascade cycloaddition/rearrangement/elimination process leading to nitro-substituted heterocycles. mdpi.com In this context, a proton transfer occurs from a carbon atom to a nitrogen atom via a transition state characteristic of a alfa-chemistry.commdma.ch-sigmatropic shift. mdpi.com

The Woodward-Hoffmann rules govern the stereochemical course of these rearrangements. uh.edu For example, a thermal alfa-chemistry.comtandfonline.com-hydride shift, involving the migration of a hydrogen atom across a five-atom π-system, proceeds via a suprafacial pathway. libretexts.orguh.edu Such a rearrangement could be envisioned in a suitably substituted nitro-diene system.

The most synthetically important sigmatropic rearrangements are the mdma.chmdma.ch shifts, such as the Claisen and Cope rearrangements. imperial.ac.uk The Claisen rearrangement, for instance, involves an allyl vinyl ether rearranging to a γ,δ-unsaturated carbonyl compound, driven by the formation of a stable carbonyl group. imperial.ac.uklibretexts.org A nitro-analog of this reaction, while not extensively reported, could potentially serve as a pathway to novel nitro-containing structures.

Transformations of the Nitro Functional Group

Nef Reaction and its Variants for Carbonyl Generation

The Nef reaction is a cornerstone transformation in organic chemistry for converting a primary or secondary nitroalkane into a corresponding aldehyde or ketone. organicreactions.orgwikipedia.org This reaction provides a powerful example of "umpolung" or reversed polarity, where the carbon atom of the nitroalkane formally acts as an acyl anion equivalent. organicreactions.org For a conjugated nitroalkene like this compound, the Nef reaction would be preceded by a reduction or conjugate addition to generate the requisite saturated nitro compound.

The classical Nef reaction involves the hydrolysis of a pre-formed nitronate salt under strongly acidic conditions (e.g., sulfuric acid). organic-chemistry.orgyoutube.com The mechanism proceeds through the protonation of the nitronate to form a nitronic acid, which is further protonated. Nucleophilic attack by water leads to an intermediate that ultimately eliminates nitrous oxide (N₂O) to yield the carbonyl compound. wikipedia.org

Due to the often harsh conditions of the classic protocol, numerous variants have been developed. alfa-chemistry.comorganic-chemistry.org These can be broadly categorized as oxidative or reductive methods.

Oxidative Methods: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), ozone, or Oxone® can cleave the nitronate, often under milder conditions and with fewer side reactions. alfa-chemistry.comwikipedia.org

Reductive Methods: Reductants such as titanium(III) chloride (TiCl₃) can convert the nitro group to an imine, which is then readily hydrolyzed to the carbonyl compound. alfa-chemistry.com

A significant synthetic application involves performing a conjugate addition to a nitroalkene, followed by an in-situ Nef reaction, allowing for a one-pot synthesis of γ-diketones or γ-keto esters. organic-chemistry.orgrsc.org

| Reaction Type | Reagents | Substrate | Product | Reference |

| Classic Nef | 1. Base (e.g., NaOH) 2. H₂SO₄ | Secondary Nitroalkane | Ketone | wikipedia.orgorganic-chemistry.org |

| Oxidative Nef | Oxone® | Nitronate Salt | Carbonyl | organic-chemistry.org |

| Reductive Nef | TiCl₃, H₂O | Nitroalkane | Carbonyl | alfa-chemistry.com |

| Tandem Conjugate Addition/Nef | DBU, α,β-unsaturated compound | Nitroalkane | γ-Diketone | alfa-chemistry.com |

This table summarizes various conditions and applications of the Nef reaction and its variants.

Reductive Transformations to Amines and Related Derivatives

The reduction of conjugated nitroalkenes is a versatile synthetic route to a wide array of nitrogen-containing functional groups, most notably primary amines. mdma.ch The specific product obtained depends heavily on the reducing agent and reaction conditions employed.

Direct reduction of the carbon-carbon double bond and the nitro group can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) to yield the corresponding saturated primary amine. mdma.chimperial.ac.uk

However, the stepwise and chemoselective reduction of nitroalkenes allows for the isolation of various intermediates.

Nitroalkanes: The C=C double bond can be selectively reduced without affecting the nitro group using milder reagents like sodium borohydride (B1222165) (NaBH₄) or ammonia (B1221849) borane (B79455) (BH₃·NH₃). mdma.chbeilstein-journals.orgthieme-connect.de This provides access to saturated nitro compounds, which are valuable precursors for other transformations like the Nef reaction. acs.org

Oximes: Under specific catalytic hydrogenation conditions (e.g., Pd/C in pyridine) or using reagents like tin(II) chloride, nitroalkenes can be converted to oximes. mdma.ch

N-Substituted Hydroxylamines: These can be obtained through the controlled reduction of the nitro group. mdma.ch

The choice of solvent and catalyst can significantly influence the outcome. For example, recent developments have utilized deep eutectic solvents (DESs) as green alternatives to traditional organic solvents for the reduction of nitroalkenes with ammonia borane. beilstein-journals.org

| Reagent(s) | Substrate | Major Product | Reference |

| NaBH₄, MeOH | Conjugated Nitroalkene | Saturated Nitroalkane | mdma.ch |

| BH₃·NH₃ | Conjugated Nitroalkene | Saturated Nitroalkane | beilstein-journals.orgthieme-connect.de |

| LiAlH₄ or H₂/Raney Ni | Conjugated Nitroalkene | Saturated Amine | mdma.chimperial.ac.uk |

| Pd/C, Pyridine | Nitrostyrene | Oxime | mdma.ch |

| Tin(II) Chloride | Conjugated Nitroalkene | α-Substituted Oxime | mdma.ch |

This table outlines common reducing agents for conjugated nitroalkenes and the primary functional groups they generate.

Other Chemoselective Functional Group Interconversions

The conjugated nitroalkene moiety is a versatile functional group that serves as a precursor for numerous other chemical structures beyond simple reduction or carbonyl generation. wikipedia.org Its electron-deficient nature makes it an excellent Michael acceptor and a partner in various cycloaddition reactions.

Functional group interconversion refers to the process of converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk For nitroalkenes, several notable transformations have been developed:

Michael Addition: As potent Michael acceptors, nitroalkenes readily react with a wide range of nucleophiles (e.g., enolates, organocuprates, thiols, amines) to form new carbon-carbon or carbon-heteroatom bonds at the β-position. rsc.orgwikipedia.orgresearchgate.net The resulting nitroalkane can then be further transformed.

Conversion to Cyanoaldehydes: A one-pot transformation of a cyclic nitroalkene to a cyanoaldehyde has been reported, showcasing a complex functional group interconversion. rsc.org

Formation of α-Methoxy Oximes: Treatment of a cyclic nitroalkene system under specific conditions can yield α-methoxy oximes. rsc.org

[3+2] Cycloadditions: Nitroalkenes can act as the 2π component in [3+2] cycloadditions with 1,3-dipoles like nitrones or azides to generate five-membered heterocyclic rings. researchgate.net

These transformations highlight the synthetic utility of this compound and related conjugated nitroalkenes as building blocks in organic synthesis, providing access to a diverse range of molecular architectures. rsc.org

Cascade, Domino, and Multi-Component Reactions Employing Nitroalkenes

Conjugated nitroalkenes, including this compound, are highly versatile building blocks in organic synthesis, primarily due to the strong electron-withdrawing nature of the nitro group. This functional group activates the carbon-carbon double bond for a variety of nucleophilic attacks, making these compounds excellent substrates for cascade, domino, and multi-component reactions. These reaction sequences allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation, which is a key principle of green chemistry. rsc.org Such processes are characterized by high atom economy, reduced waste generation, and increased efficiency compared to traditional multi-step syntheses. baranlab.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where each subsequent step is triggered by the functionality generated in the previous one, without the need for isolating intermediates or changing reaction conditions. wikipedia.org Multi-component reactions (MCRs), on the other hand, involve the simultaneous or sequential reaction of three or more starting materials in a one-pot fashion to form a single product that incorporates atoms from all the reactants. rsc.org Conjugated nitroalkenes are adept at participating in both types of processes.

A common feature in the reactivity of conjugated nitroalkenes is their role as Michael acceptors. The initial conjugate addition of a nucleophile to the nitroalkene generates a nitronate intermediate, which can then participate in subsequent intramolecular or intermolecular reactions. This reactivity has been extensively exploited in organocatalysis, where chiral catalysts can control the stereochemical outcome of the entire cascade. mdpi.com

For instance, a well-established cascade sequence involves the Michael addition of a nucleophile to a nitroalkene, followed by an intramolecular aldol (B89426) condensation. In a hypothetical reaction, this compound could react with a ketone in the presence of a suitable catalyst. The initial Michael addition would form a γ-nitro ketone intermediate. This intermediate, under the reaction conditions, could then undergo an intramolecular aldol cyclization to furnish a cyclic product with multiple stereocenters. The stereochemistry of the final product would be dictated by the catalyst and the substrate's inherent steric and electronic properties.

Organocatalytic cascade reactions often employ chiral amines, such as proline and its derivatives, or thioureas to activate the substrates and control the enantioselectivity. mdpi.com For example, the reaction of aldehydes with nitroalkenes can be catalyzed by chiral secondary amines, proceeding through an enamine intermediate. This enamine attacks the nitroalkene in a Michael addition, and the resulting intermediate can then be trapped by another electrophile in the reaction mixture, leading to the formation of highly functionalized products. mdpi.com

The following table provides examples of cascade and multi-component reactions involving various conjugated nitroalkenes, showcasing the diversity of substrates and the complexity of the products that can be achieved. While specific experimental data for this compound in these reaction types is not available in the cited literature, its reactivity is expected to be analogous to the nitroalkenes presented.

| Reaction Type | Nitroalkene | Other Reactants | Catalyst/Conditions | Product | Yield (%) | Stereoselectivity |

| Domino Michael-Henry Reaction | trans-β-Nitrostyrene | 2,3-Diketones, Aromatic Aldehydes | (S)-2-(Trifluoromethyl)pyrrolidine | Highly functionalized cyclohexanes | up to 99 | up to >99:1 dr, 99% ee |

| Cascade Michael/Aza-Michael Reaction | 2-Nitroallylic Acetates | Cyclic N-Sulfonylimines | Bifunctional Squaramide | Benzosultam-fused tricyclic compounds | up to 97 | up to >20:1 dr, >99% ee |

| Four-Component Reaction | Nitromethane (B149229) (precursor to nitroalkene) | Aldehydes, 1,3-Dicarbonyl compounds, Primary amines | Magnetic nanoparticle-supported Molybdenum complex | Polysubstituted pyrroles | 70-90 | Not reported |

| Asymmetric Domino Oxa-Michael-Michael Reaction | (E)-2-(2-Nitrovinyl)benzene-1,4-diol | 3-Methylbut-2-enal | Diphenylprolinol silyl ether | Chiral chromane (B1220400) derivatives | High | up to >99% de, 92% ee |

In multi-component reactions, the nitroalkene can react with several other components in a single pot to generate complex molecules. A classic example is the synthesis of highly substituted pyrroles from the four-component reaction of an aldehyde, an amine, a β-dicarbonyl compound, and a nitroalkane (which can generate the nitroalkene in situ). mdpi.com The mechanism of such reactions often involves a series of condensations and Michael additions, culminating in a cyclization and dehydration to form the aromatic pyrrole ring.

The participation of conjugated nitroalkenes in cycloaddition reactions within a cascade sequence is also a powerful tool for the synthesis of cyclic systems. For example, a Diels-Alder reaction can be followed by an intramolecular rearrangement or another cyclization to rapidly build molecular complexity. mdpi.com

Computational and Theoretical Chemistry Studies of Nitroalkene Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic reactions. It offers a balance between accuracy and computational cost, making it suitable for analyzing complex systems like those involving nitroalkenes. DFT calculations are widely used to explore potential energy surfaces, locate transition states, and compute various molecular properties that govern chemical reactivity.

DFT calculations are instrumental in mapping out the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction can be constructed.

For instance, in the context of [3+2] cycloaddition reactions between nitrous oxide and conjugated nitroalkenes, DFT studies have shown that these processes typically occur via polar, single-step mechanisms. mdpi.comresearchgate.net Attempts to locate hypothetical zwitterionic intermediates in these reactions have been unsuccessful, suggesting a concerted but asynchronous process. mdpi.comresearchgate.net The transition states (TSs) located through DFT calculations reveal the geometry of the molecule at the peak of the energy barrier. Analysis of these TS structures shows the degree of bond formation and breaking, providing insights into the synchronicity of the reaction. For example, in the hetero Diels-Alder reaction between tioanalogs of butadiene and E-2-phenyl-1-nitroethene, DFT calculations found that the most favored reaction path proceeds through a stepwise mechanism involving a zwitterionic intermediate. mdpi.com

In a study directly involving a derivative of the target compound, a DFT-based global optimization procedure was used to investigate the conjugate addition of dimethylmalonate (B8719724) to (1E)-3-methyl-1-nitrobut-1-ene, catalyzed by a urea-based foldamer. sciencesconf.org These calculations help in understanding the noncovalent interactions that stabilize the reactant-catalyst complex and influence the reaction pathway. sciencesconf.org

Table 1: DFT Computational Findings on Nitroalkene Reaction Mechanisms This table is interactive. You can sort and filter the data.

| Reaction Type | Nitroalkene System | Key Mechanistic Finding | Computational Method |

|---|---|---|---|

| [3+2] Cycloaddition | Conjugated Nitroalkenes & Nitrous Oxide | Polar, single-step mechanism; no zwitterionic intermediate found. mdpi.comresearchgate.net | wb97xd/6-311+G(d) (PCM) mdpi.comresearchgate.net |

| Hetero Diels-Alder | E-2-phenyl-1-nitroethene & Thio-butadiene analog | Stepwise mechanism with a zwitterionic intermediate is favored. mdpi.com | ωB97XD/6-311G(d) (PCM) mdpi.com |

| Conjugate Addition | (1E)-3-methyl-1-nitrobut-1-ene & Dimethylmalonate | Interactions stabilizing the system are mainly electrostatic and noncovalent. sciencesconf.org | DFT-based Global Optimization sciencesconf.org |

Regioselectivity, the preference for one direction of bond formation over another, is a critical aspect of many organic reactions. DFT calculations can predict and explain the regiochemical outcomes of reactions involving unsymmetrical reactants. This is often achieved by comparing the activation energies of the different possible pathways leading to various regioisomers. The pathway with the lower activation energy is predicted to be the major one.

In the [3+2] cycloaddition of nitrous oxide with conjugated nitroalkenes, DFT studies have suggested that the formation of Δ²-4-nitro-4-R₁-5-R₂-1-oxa-2,3-diazolines is kinetically preferred. mdpi.comresearchgate.net This preference is rationalized by analyzing the electronic properties and interactions within the transition states. Similarly, for [3+2] cycloaddition reactions between 2-methyl-1-nitroprop-1-ene (B1295166) and nitrones, DFT calculations indicated that the reaction is initiated by the attack of the most nucleophilic oxygen atom of the nitrone on the most electrophilic β-carbon atom of the nitroalkene, favoring the formation of 4-nitro substituted cycloadducts. researchgate.net

The regioselectivity in Diels-Alder reactions involving substituted cyclopentadienes and conjugated nitroalkenes has also been explored. mdpi.com The preferred reaction pathway is determined by the local electrophilicity of the carbon atoms in the nitroalkene. mdpi.com Generally, the β-carbon atom (C2) is more electrophilic, directing the cycloaddition. However, substituents on the nitroalkene can alter this selectivity. mdpi.com

Computational models based on DFT can effectively predict and rationalize the stereochemical outcome of reactions, such as enantioselectivity and diastereoselectivity. This involves calculating the energies of the transition states leading to different stereoisomeric products. Even small energy differences (a few kcal/mol) between diastereomeric transition states can lead to high selectivity.

A study on the Diels-Alder reaction of (E)-3-methyl-1-nitrobut-1-ene with cyclopentadiene (B3395910) led to the preparation of individual enantiomers of the resulting cycloadducts. acs.org While this study focused on experimental separation and assignment of absolute configuration, computational methods like VCD (Vibrational Circular Dichroism) spectroscopy, which relies on DFT frequency calculations, are often used to determine the absolute stereochemistry of chiral molecules. acs.org

Computational analyses have been employed to understand the facial selectivity in catalyzed reactions. For example, in an imidazolidinone-catalyzed (4+3)-cycloaddition, computations showed why the reaction proceeds with a facial selectivity opposite to that predicted by models for related Diels-Alder reactions. nih.gov The analysis revealed that conformational arrangements in the transition state, specifically to avoid steric clashes, are responsible for the observed stereochemical outcome. nih.gov The influence of stereochemistry on reaction kinetics and thermochemistry is significant, and its inclusion in computational models leads to more accurate predictions of combustion observables like ignition delay times. osti.gov

To understand the intrinsic reactivity of molecules like 3-Methyl-1-nitrobut-1-ene, DFT is used to calculate various electronic structure descriptors. These "conceptual DFT" reactivity indices help in rationalizing chemical behavior. mdpi.com

Fukui Functions and Local Electrophilicity/Nucleophilicity Indices: These indices identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. For conjugated nitroalkenes, analysis of local electrophilicity indices shows that the β-carbon atom is typically the most electrophilic center, making it susceptible to attack by nucleophiles. mdpi.com This is crucial for predicting regioselectivity in addition and cycloaddition reactions. mdpi.commdpi.com

Topological analysis of the Electron Localization Function (ELF) provides further insights into the electronic structure, characterizing the nature of chemical bonds and identifying regions of high electron density. mdpi.commdpi.com

Table 2: Conceptual DFT Reactivity Indices for Nitroalkenes This table is interactive. You can sort and filter the data.

| Reactivity Index | Definition | Application to Nitroalkenes |

|---|---|---|

| Global Electrophilicity (ω) | Measures the ability of a species to accept electrons. | Classifies nitroalkenes as strong electrophiles. researchgate.net |

| Local Electrophilicity (ωk) | Identifies the most electrophilic sites within a molecule. | Predicts the β-carbon as the primary site for nucleophilic attack, guiding regioselectivity. mdpi.com |

| Electronic Chemical Potential (μ) | Estimates the direction of electron flow in a reaction. mdpi.com | Shows electron density flows from the nucleophile to the electrophilic nitroalkene. mdpi.com |

| Fukui Function (f(r)) | Indicates the change in electron density at a point when the total number of electrons changes. | Pinpoints the most electrophilic and nucleophilic atoms in reactants. |

Molecular Electron Density Theory (MEDT) for Understanding Reactivity

Proposed as an alternative to frontier molecular orbital (FMO) theory, the Molecular Electron Density Theory (MEDT) posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactivity. mdpi.comnih.gov This theory relies on the quantum chemical analysis of electron density changes along the reaction path. mdpi.comnih.gov

Within the MEDT framework, the reactivity of nitroalkenes in cycloaddition reactions is well-explained. researchgate.net The polar nature of these reactions is attributed to the significant Global Electron Density Transfer (GEDT) that occurs at the transition state. encyclopedia.pub The GEDT measures the net charge transferred from the nucleophile to the electrophile. In reactions involving nitroalkenes, a substantial GEDT value indicates a polar mechanism, where the feasibility of the reaction is driven by the nucleophilic/electrophilic characters of the reactants. mdpi.comencyclopedia.pub

MEDT studies have been applied to various reactions involving nitroalkenes, successfully explaining their reactivity and selectivity. mdpi.comresearchgate.netluisrdomingo.com For instance, in the [3+2] cycloaddition of nitrones to 2-methyl-1-nitroprop-1-ene, MEDT analysis confirms the polar nature of the process and helps to understand the asynchronous formation of bonds in the transition state. researchgate.net The theory provides a comprehensive picture by analyzing the topology of the electron localization function (ELF), which reveals how bond formation and breaking occur along the reaction coordinate. mdpi.com

Quantum Chemical Calculations on Reaction Energetics

Quantum chemical calculations, particularly using DFT, are essential for determining the energetics of a reaction. nih.gov This involves computing key thermodynamic and kinetic quantities that define the reaction's feasibility and rate. princeton.edu

Activation Energy (ΔE‡): This is the energy barrier that must be overcome for a reaction to occur, calculated as the energy difference between the transition state and the reactants. Lower activation energies correspond to faster reactions. DFT is routinely used to calculate activation energies for different pathways (e.g., regio- or stereoisomeric paths), allowing for the prediction of the major product. mdpi.com

For example, in the study of the [3+2] cycloaddition between nitrous oxide and nitroethene, the enthalpy profile was calculated, showing the relative energies of the molecular complex, the transition state, and the final product. mdpi.com Such calculations provide quantitative data on the kinetic and thermodynamic control of the reaction. mdpi.com

Advanced Synthetic Applications and Utility of Nitroalkenes

Strategic Role in the Total Synthesis of Complex Organic Molecules

The strategic application of 3-methyl-1-nitrobut-1-ene as a key starting material is exemplified in the total synthesis of pharmacologically relevant molecules such as the enantiomers of BRD4780 (also known as AGN-192403), a selective imidazoline (B1206853) I1 receptor ligand. The synthesis commences with a Diels-Alder reaction between (E)-3-methyl-1-nitrobut-1-ene and cyclopentadiene (B3395910). acs.orggoogle.comepdf.pub This cycloaddition efficiently establishes the bicyclo[2.2.1]heptane core of the target molecule.

The Diels-Alder reaction yields a mixture of diastereomers, primarily the endo and exo isomers of 3-isopropyl-2-nitrobicyclo[2.2.1]hept-5-ene. acs.orggoogle.com Subsequent catalytic hydrogenation of the nitro group to a primary amine, followed by separation and purification, affords the enantiomers of the final product. acs.org This synthetic strategy highlights the utility of this compound in rapidly assembling a complex bicyclic framework, a common motif in many natural products and medicinal agents.

Asymmetric Synthesis of Chiral Building Blocks and Intermediates

The carbon-carbon double bond in this compound is a prime target for asymmetric conjugate additions, enabling the synthesis of valuable chiral building blocks. While the field of asymmetric organocatalysis has extensively explored conjugate additions to nitroalkenes in general, specific applications to this compound are an area of growing interest.

Recent studies have demonstrated the use of helical peptide catalysts to achieve enantioselective conjugate addition to (E)-3-methyl-1-nitrobut-1-ene. rsc.org In one instance, the reaction of a β-ketoester with (E)-3-methyl-1-nitrobut-1-ene, catalyzed by a helical peptide, yielded the corresponding Michael adduct with a high diastereomeric ratio, albeit with modest enantioselectivity. rsc.org Another study reported the use of a curcumin (B1669340) derivative in a catalytic asymmetric Michael addition, which resulted in a 72% yield and an 84% enantiomeric excess.

Furthermore, the synthesis of the enantiomers of BRD4780 showcases an indirect approach to accessing chiral building blocks. The initial Diels-Alder reaction produces a racemic mixture of the bicyclic nitro compound. Subsequent chemical resolution of the corresponding amine allows for the isolation of the individual enantiopure isomers, which are themselves valuable chiral intermediates for further synthetic elaborations. acs.org

Precursors for the Synthesis of α,α-Disubstituted Amino Acids

The direct application of this compound as a precursor for the synthesis of α,α-disubstituted amino acids is not extensively documented in the current scientific literature. However, the general reactivity of nitroalkenes provides a conceptual framework for such transformations. The conjugate addition of a nucleophile to the β-position of the nitroalkene, followed by transformation of the nitro group into an amino group and subsequent functionalization of the α-position, represents a plausible, albeit underexplored, synthetic route. The steric hindrance posed by the isopropyl group in this compound may present challenges in achieving efficient double functionalization at the α-position. General methods for the synthesis of α,α-disubstituted amino acids often involve the alkylation of α-nitroacetate derivatives, followed by reduction of the nitro group. nih.gov

Scaffold Construction for Various Heterocyclic Systems

This compound has proven to be a valuable precursor for the construction of various heterocyclic scaffolds, primarily through cycloaddition reactions. The Diels-Alder reaction with cyclopentadiene, as detailed in the synthesis of BRD4780, leads to the formation of a bicyclic amine, a saturated nitrogen-containing heterocycle. acs.orggoogle.comepdf.pub This transformation underscores the utility of this nitroalkene in constructing complex bridged ring systems.

However, the applicability of this compound is not universal for all heterocyclic syntheses. For instance, in an attempt to synthesize imidazo[1,2-a]pyridine (B132010) derivatives, it was found that (E)-3-methyl-1-nitrobut-1-ene failed to yield the desired product under conditions where other nitrostyrenes were successful. acs.orgacs.org This highlights the influence of the substituent on the reactivity and substrate scope in specific heterocyclic ring-forming reactions.

Emerging Research and Future Perspectives in Nitroalkene Chemistry

Development of Novel Catalytic and Organocatalytic Systems

The development of efficient and selective catalytic systems is paramount for unlocking the full synthetic potential of 3-Methyl-1-nitrobut-1-ene. Both metal-based and organocatalytic approaches are being actively pursued to control the stereochemical outcome of reactions involving this prochiral substrate.

In the realm of organocatalysis, bifunctional catalysts, such as those based on thiourea (B124793) and cinchona alkaloids, have shown great promise in promoting asymmetric conjugate additions to nitroalkenes. For this compound, such catalysts could facilitate the enantioselective addition of various nucleophiles to the β-position of the nitroalkene, leading to the formation of chiral products with high value in medicinal chemistry and materials science. The bulky isopropyl group in this compound is expected to play a significant role in the stereodifferentiation process, potentially leading to high levels of enantioselectivity.

Recent advancements in metal-catalyzed reactions also offer exciting possibilities. Chiral metal complexes, for instance, can be employed for a variety of transformations, including asymmetric reductions and cycloaddition reactions. The unique electronic properties of the nitro group in this compound make it an excellent Michael acceptor, and the development of novel chiral catalysts for such reactions is a key area of ongoing research.

A comparative overview of potential catalytic systems for reactions involving substituted nitroalkenes is presented in the table below.

| Catalyst Type | Exemplary Catalyst Scaffold | Potential Reaction with this compound | Expected Benefits |

| Organocatalyst | Thiourea-based | Asymmetric Michael Addition | High enantioselectivity, metal-free conditions |

| Organocatalyst | Cinchona alkaloid-derived | Asymmetric Conjugate Addition | Access to chiral building blocks |

| Metal Catalyst | Chiral Lewis Acid | Asymmetric Diels-Alder Reaction | Construction of complex cyclic systems |

| Metal Catalyst | Transition Metal Complex | Asymmetric Hydrogenation | Synthesis of chiral nitroalkanes |

Exploration of Undiscovered Reactivity Modes

Beyond the well-established Michael addition, the unique structure of this compound opens the door to exploring novel and previously undiscovered modes of reactivity. The interplay between the electron-withdrawing nitro group and the sterically demanding isopropyl group can lead to unexpected chemical behavior.

One area of interest is the participation of this compound in pericyclic reactions, such as [3+2] cycloadditions. These reactions, when performed with chiral catalysts, could provide a direct route to highly functionalized and stereochemically complex heterocyclic compounds. The substitution pattern of this compound is likely to influence the regioselectivity and stereoselectivity of such cycloadditions, offering opportunities for the synthesis of novel molecular scaffolds.

Furthermore, the development of cascade reactions involving this compound is a promising avenue for increasing molecular complexity in a single synthetic operation. For instance, a sequence initiated by a conjugate addition could be followed by an intramolecular cyclization, leading to the rapid assembly of intricate molecular architectures. The design and implementation of such cascade reactions represent a significant challenge and an exciting frontier in the chemistry of this nitroalkene.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and sustainable synthesis are increasingly influencing the way chemical processes are designed and executed. For the chemistry of this compound, the integration of flow chemistry presents a significant opportunity to enhance safety, efficiency, and sustainability.

Nitration reactions, often used in the synthesis of nitroalkenes, are typically highly exothermic and can be hazardous to perform on a large scale in traditional batch reactors. Continuous flow reactors, with their superior heat and mass transfer capabilities, offer a much safer and more controlled environment for such transformations. The synthesis of this compound could be significantly improved by adopting a continuous flow process, allowing for precise control over reaction parameters and minimizing the risks associated with thermal runaways.

Moreover, flow chemistry enables the seamless integration of multiple reaction and purification steps into a single, continuous process. This can lead to a significant reduction in waste generation, energy consumption, and the use of hazardous solvents, aligning with the core tenets of sustainable chemistry. The development of a fully integrated, continuous-flow synthesis of this compound and its derivatives is a key goal for future research.

| Aspect of Synthesis | Batch Chemistry | Flow Chemistry | Advantages of Flow Chemistry for this compound |

| Safety | Higher risk of thermal runaway | Enhanced temperature control | Safer handling of exothermic nitration and subsequent reactions. |

| Scalability | Often problematic | Straightforward | Enables easier production of larger quantities. |

| Efficiency | Multiple workup and isolation steps | Integrated multi-step synthesis | Reduced waste and shorter overall synthesis time. |

| Process Control | Limited | Precise control of parameters | Improved reproducibility and product quality. |

Application of Machine Learning and AI in Reaction Prediction and Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. For this compound, these computational tools can be leveraged to predict its reactivity, design novel synthetic routes, and optimize reaction conditions.

Machine learning models can be trained on large datasets of chemical reactions to identify complex patterns and relationships that are not immediately obvious to human chemists. By inputting the structure of this compound and potential reactants, these models could predict the most likely reaction outcomes, including the stereoselectivity of a given transformation. This predictive power can significantly accelerate the discovery of new reactions and the optimization of existing ones.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.